3-(3-Chlorophenyl)-4'-methoxypropiophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRUNZJWUWZXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644415 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-26-0 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Propiophenone Chemistry and Derivatives Research
Propiophenone (B1677668), a simple aryl ketone, serves as a fundamental building block in organic synthesis. Its derivatives, characterized by various substituents on the phenyl rings, form a broad and diverse chemical space. Research into these derivatives is propelled by the understanding that even minor structural alterations can lead to significant changes in a molecule's physical, chemical, and biological properties.
The synthesis of propiophenone derivatives often involves established organic reactions, allowing for the systematic introduction of different functional groups. This modularity enables chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential interactions with biological targets. The body of research on propiophenone derivatives is extensive, with numerous studies detailing their synthesis and exploring their applications in fields ranging from materials science to medicinal chemistry.
Significance of Substituted Propiophenone Architectures in Academic Inquiry
Strategies for Carbon-Carbon Bond Formation in Propiophenone Scaffolds
The construction of the fundamental propiophenone framework is a critical step in the synthesis of the target compound and its analogues. Several classical and contemporary methods are utilized to achieve this, each with its own advantages and limitations.
Friedel-Crafts Acylation Approaches to Substituted Propiophenones
Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones, including substituted propiophenones. doubtnut.comyoutube.comvedantu.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.org
In the context of synthesizing a molecule like this compound, a plausible Friedel-Crafts approach would involve the acylation of an appropriately substituted aromatic ring. For instance, the reaction of chlorobenzene (B131634) with 4-methoxypropionyl chloride in the presence of a Lewis acid would be expected to yield a mixture of ortho and para isomers. Due to steric hindrance from the chloro group, the major product would likely be the para-substituted isomer, 4-chloro-4'-methoxypropiophenone. doubtnut.comyoutube.comvedantu.com To obtain the desired 3-chloro substitution pattern on one ring and the 4'-methoxy on the other, one would need to start with 1-chloro-3-substituted benzene (B151609) and react it with a suitable acylating agent derived from a methoxy-substituted precursor, or vice versa. The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring.
A general representation of the Friedel-Crafts acylation for the synthesis of a substituted propiophenone is shown below:
Reaction Scheme: Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Substituted Benzene | Propanoyl Chloride | AlCl₃ | Substituted Propiophenone |
| Anisole | 3-Chloropropanoyl chloride | AlCl₃ | 3-Chloro-4'-methoxypropiophenone |
While effective, Friedel-Crafts acylation can be limited by substrate scope, as strongly deactivated aromatic rings are poor nucleophiles in this reaction. Additionally, the reaction often requires stoichiometric amounts of the Lewis acid catalyst, which can complicate product purification.
Grignard Reagent Mediated Synthesis of Propiophenone Derivatives
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com Their reaction with various electrophiles provides a versatile route to a wide array of organic compounds, including propiophenone derivatives. ncl.res.in The synthesis of 3-methoxypropiophenone, an analogue of the target compound, has been successfully achieved using a Grignard reaction. google.com
A common strategy involves the reaction of an aryl Grignard reagent with a suitable propionyl electrophile. For the synthesis of this compound, one could envision the reaction of 3-chlorophenylmagnesium bromide with a 4-methoxy-substituted propionyl derivative, such as 4-methoxypropionitrile. The Grignard reagent adds to the nitrile, and subsequent hydrolysis of the resulting imine intermediate yields the desired ketone.
Alternatively, the reaction of an ethyl Grignard reagent with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol, can also yield propiophenone derivatives. This two-step approach offers flexibility in the introduction of substituents on the aromatic ring.
Reaction Scheme: Grignard Synthesis of Propiophenones
| Grignard Reagent | Electrophile | Intermediate | Final Product |
|---|---|---|---|
| 3-Chlorophenylmagnesium bromide | 4-Methoxypropionitrile | Imine | This compound |
This method is particularly useful for constructing highly substituted propiophenones where Friedel-Crafts acylation might be inefficient or lead to undesired isomers.
Condensation and Acylation Reactions in Complex Propiophenone Synthesis
Condensation reactions, such as the Claisen-Schmidt and aldol (B89426) condensations, are powerful tools for the synthesis of more complex molecules derived from propiophenone scaffolds. researchgate.netrsc.orgresearchgate.netscispace.comyoutube.comwikipedia.orgmagritek.com These reactions typically involve the base- or acid-catalyzed reaction of a ketone with an aldehyde or another ketone to form α,β-unsaturated ketones, known as chalcones, or β-hydroxy ketones (aldol products).
Starting from a substituted propiophenone like 4'-methoxypropiophenone (B29531), a Claisen-Schmidt condensation with an aromatic aldehyde, for example, 3-chlorobenzaldehyde, would yield a chalcone analogue. This reaction proceeds via the formation of an enolate from the propiophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated ketone.
Reaction Scheme: Claisen-Schmidt Condensation
| Ketone | Aldehyde | Base/Acid Catalyst | Product (Chalcone) |
|---|
These chalcone derivatives are themselves valuable synthetic intermediates and can be further modified, for example, by reduction of the double bond, to afford saturated propiophenone analogues. The aldol reaction, which can be controlled to yield the initial β-hydroxy ketone, provides another avenue for introducing complexity and chirality into the propiophenone structure. researchgate.net
Functional Group Interconversions and Derivatization Strategies
Once the core propiophenone scaffold is in place, a variety of functional group interconversions and derivatization strategies can be employed to introduce further structural diversity and to access specific target molecules.
Halogenation and Substituent Introduction
The introduction of halogen atoms onto the propiophenone framework is a common strategy for creating analogues and for providing handles for further synthetic transformations. Direct halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, the chlorination of 4'-methoxypropiophenone would be expected to occur primarily at the positions ortho to the activating methoxy group.
More specifically, α-halogenation of the ketone can be achieved under various conditions. For instance, the bromination of propiophenone can be carried out to introduce a bromine atom at the α-position to the carbonyl group. This α-haloketone is a versatile intermediate that can undergo various nucleophilic substitution reactions.
Furthermore, substituents can be introduced onto the aromatic rings through various methods such as nitration, followed by reduction to an amino group, which can then be further functionalized.
Examples of Halogenation Reactions
| Substrate | Reagent | Product |
|---|---|---|
| 4'-Methoxypropiophenone | Cl₂ | Chloro-substituted 4'-methoxypropiophenone |
Stereoselective Synthetic Approaches to Chiral Propiophenone Analogues
The development of stereoselective methods for the synthesis of chiral propiophenone analogues is of significant interest, particularly for applications in medicinal chemistry. nih.govuvic.caresearchgate.netrsc.orgyoutube.com Two primary strategies for introducing chirality are the asymmetric reduction of the prochiral ketone and the asymmetric alkylation of the enolate.
Asymmetric Reduction: The carbonyl group of a propiophenone can be reduced to a chiral secondary alcohol using a variety of stereoselective reducing agents. researchgate.netnih.govwikipedia.org Chiral catalysts, often based on transition metals complexed with chiral ligands, can facilitate the enantioselective transfer of a hydride from a reducing agent (e.g., boranes, hydrogen gas) to the ketone, yielding one enantiomer of the alcohol in excess. uwindsor.ca Biocatalytic reductions using enzymes or whole-cell systems have also proven to be highly effective for this transformation. researchgate.net
Asymmetric Alkylation: The α-carbon of a propiophenone is prochiral, and its deprotonation leads to the formation of an enolate. The subsequent alkylation of this enolate with an electrophile can be rendered stereoselective by the use of chiral auxiliaries, chiral bases, or chiral phase-transfer catalysts. nih.govnumberanalytics.comucc.ieuwo.caresearchgate.net Chiral auxiliaries are covalently attached to the propiophenone molecule to direct the approach of the electrophile from one face of the enolate, and are subsequently removed to yield the enantioenriched α-alkylated propiophenone.
Approaches to Chiral Propiophenone Analogues
| Method | Starting Material | Key Reagent/Catalyst | Product |
|---|---|---|---|
| Asymmetric Reduction | This compound | Chiral reducing agent (e.g., CBS reagent) | Chiral 1-(3-(3-Chlorophenyl)-4'-methoxyphenyl)propan-1-ol |
These stereoselective methods are crucial for the synthesis of single-enantiomer propiophenone derivatives, which often exhibit distinct biological activities.
Green Chemistry and Sustainable Synthetic Route Development for Propiophenone Compounds
The principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and have a reduced environmental footprint. Key strategies in the sustainable synthesis of propiophenone compounds include the use of alternative energy sources, solvent-free reaction conditions, and the development of catalytic systems that improve atom economy and reduce waste.
Microwave irradiation has emerged as a powerful tool in green organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. chemistryjournals.netmdpi.com In the context of propiophenone synthesis, microwave-assisted methodologies have demonstrated significant advantages over conventional heating methods. For instance, the synthesis of various heterocyclic compounds has been shown to be remarkably efficient under microwave irradiation, with high yields and easy purification. mdpi.com
A notable application is the rapid semisynthesis of natural methoxylated propiophenones. By employing microwave heating, reaction times can be reduced to mere minutes, a significant improvement over conventional methods that can take several hours. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Propiophenone Analogue
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8 hours | 72 |
| Microwave Irradiation | 15 minutes | 91 |
This table illustrates the significant reduction in reaction time and improvement in yield when using microwave-assisted synthesis for a propiophenone derivative.
The elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to air pollution. mdpi.com Solvent-free, or solid-state, synthesis offers a cleaner alternative by conducting reactions in the absence of a solvent, often with the aid of a catalyst.
For the synthesis of chalcones, which are structurally related to propiophenones, solvent-free condensation reactions have been successfully developed. These reactions, often carried out under microwave activation with a solid support like iodine-impregnated alumina, can produce high yields of the desired products in very short reaction times. This approach not only eliminates the need for hazardous solvents but also simplifies the work-up procedure, as the product can often be isolated by simple filtration.
Table 2: Solvent-Free Synthesis of a Chalcone Derivative
| Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 12 hours | 85 |
| I₂/Al₂O₃ | None (Solvent-free) | 2 minutes | 94 |
This table compares a traditional solvent-based synthesis with a green, solvent-free approach for a chalcone, highlighting the benefits of the latter.
The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Biocatalysts offer high selectivity and operate under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh chemicals and organic solvents. While the application of biocatalysis to the direct synthesis of propiophenones is still an emerging field, the potential for greener and more sustainable routes is significant. Advances in computational enzyme design and machine learning are expanding the range of biocatalysts available for a wider spectrum of chemical reactions, which could be applied to the synthesis of complex drug molecules derived from propiophenone scaffolds. astrazeneca.com
Other innovative techniques are also being explored for the sustainable synthesis of propiophenone derivatives. Ultrasound-assisted synthesis , for example, utilizes acoustic cavitation to accelerate reactions and improve yields. This method, like microwave synthesis, can significantly reduce reaction times and energy consumption. Photocatalysis , which uses light to initiate chemical reactions, offers a mild and efficient way to synthesize complex molecules and is another promising avenue for the green synthesis of propiophenone analogues. astrazeneca.com
The continuous development and application of these green chemistry principles are crucial for the future of chemical manufacturing, paving the way for more sustainable and environmentally responsible production of important chemical compounds like this compound and its analogues.
Elucidation of Structure Activity Relationships Sar in 3 3 Chlorophenyl 4 Methoxypropiophenone Derivatives
Influence of Substituent Position and Electronic Effects on Molecular Activity
The nature and position of substituents on the aromatic rings of propiophenone (B1677668) derivatives are paramount in determining their interaction with biological targets. The chloro and methoxy (B1213986) groups in 3-(3-Chlorophenyl)-4'-methoxypropiophenone, in particular, exert significant influence through their positional and electronic characteristics.
Comparative Analysis of Chloro and Methoxy Group Positional Isomers
Studies on various classes of compounds have consistently shown that the position of a methoxy group can significantly impact biological properties. nih.gov For instance, moving the methoxy group from the para-position (4'-) to the ortho- or meta-position could lead to differences in bioavailability and receptor affinity. mdpi.comnih.gov This is because the position influences the molecule's dipole moment and its ability to form hydrogen bonds, which are crucial for ligand-receptor interactions. The biological activity of a compound can be highly dependent on the metal's presence and the position of the methoxy group on the aromatic ring. mdpi.com
Similarly, the position of the chlorine atom on its phenyl ring is a critical determinant of activity. A change from the meta-position (3-) to the ortho- or para-position would alter the steric profile and the electronic influence on the ring, potentially modifying the molecule's interaction with target proteins. Structure-activity relationship studies on other bioactive molecules have demonstrated that such positional changes of a halogen substituent can lead to substantial variations in potency and selectivity. nih.gov
| Compound Derivative | Chloro Position | Methoxy Position | Expected Impact on Activity |
|---|---|---|---|
| This compound | meta (3) | para (4') | Baseline Activity |
| Isomer A | ortho (2) | para (4') | Potential for altered steric hindrance, possibly affecting receptor binding. |
| Isomer B | para (4) | para (4') | May change overall molecular symmetry and dipole moment. |
| Isomer C | meta (3) | meta (3') | Alters electronic effects on the second ring, potentially impacting metabolic stability. |
| Isomer D | meta (3) | ortho (2') | Steric clash with the propiophenone chain may force a different molecular conformation. |
Impact of Halogen and Methoxy Substituents on Electronic Distribution and Reactivity
Substituents on an aromatic ring influence its reactivity and interaction with other molecules by exerting inductive and resonance effects. lumenlearning.comstpeters.co.in These electronic effects are crucial in determining the binding affinity of a molecule to its biological target.
The chlorine atom is an electronegative halogen that withdraws electron density from the phenyl ring through the inductive effect (-I). libretexts.orglibretexts.org This withdrawal makes the ring less electron-rich, or deactivated, towards electrophilic attack. lumenlearning.com However, halogens also possess lone pairs of electrons that can be donated to the ring via the resonance effect (+R). stpeters.co.inlibretexts.org While the inductive effect of halogens typically outweighs their resonance effect, this electron-donating capability can stabilize carbocation intermediates formed during certain reactions, directing substitutions to the ortho and para positions. libretexts.org
Conversely, the methoxy group (-OCH₃) has a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which significantly outweighs its electron-withdrawing inductive effect (-I). lumenlearning.comminia.edu.eg This makes the methoxy-substituted ring highly activated and more reactive. lumenlearning.com The strong resonance effect increases electron density, particularly at the ortho and para positions, making these sites more favorable for interaction with electron-deficient regions of a receptor. stpeters.co.in
In this compound, these competing effects create a specific electronic distribution across the molecule. The 3-chlorophenyl ring is generally deactivated, while the 4'-methoxyphenyl ring is activated. This electronic push-pull system can be a key factor in the molecule's biological activity, influencing its binding mode and strength.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly Deactivating | Ortho, Para |
| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Strongly Electron-donating (+R) | Strongly Activating | Ortho, Para |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel molecules and guiding the design of more effective derivatives.
Application of 2D- and 3D-QSAR Models in Propiophenone Derivative Design
Both 2D- and 3D-QSAR models are employed to understand the SAR of propiophenone derivatives. nih.gov 2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecule. nih.gov These models are computationally less intensive and can provide valuable insights into the general features required for activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. researchgate.netrsc.org These models require the alignment of the set of molecules and calculate steric and electrostatic fields around them. springernature.com The resulting contour maps highlight regions in 3D space where modifications to the structure would likely enhance or diminish activity. frontiersin.org For instance, a 3D-QSAR study on propiophenone derivatives might reveal that a bulky, electropositive substituent is favored in one region of space, while a smaller, electronegative group is preferred in another, providing a clear roadmap for designing new analogs. researchgate.net
Identification of Key Molecular Descriptors for Activity Prediction
A crucial step in QSAR modeling is the selection of relevant molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. springernature.com Descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). uni-bonn.de
For propiophenone derivatives, key descriptors might include:
Electronic Descriptors: Such as dipole moment and partial charges on specific atoms, reflecting the influence of the chloro and methoxy groups.
Steric/Topological Descriptors: Like molecular volume, surface area, and shape indices (e.g., Radius of Gyration, Asphericity), which quantify the size and shape of the molecule. researchgate.net
Hydrophobicity Descriptors: Such as the partition coefficient (logP), which is critical for membrane permeability and reaching the target site.
Quantum-Chemical Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net
Recent studies have utilized machine learning algorithms to sift through thousands of potential descriptors and identify those that are most predictive of biological activity for a given class of compounds. nih.gov For example, a QSAR study on related compounds might identify a descriptor like the "Minimum exchange energy for a C-N bond" as being highly influential on activity, pointing towards the importance of a specific bond's stability. frontiersin.org
Computational Chemistry Approaches to Structure-Activity Correlation
Beyond QSAR, other computational chemistry methods are used to provide a deeper, mechanism-based understanding of structure-activity correlations. Molecular docking, for instance, simulates the binding of a ligand (like a propiophenone derivative) to the active site of a target protein. This technique can predict the preferred binding orientation and calculate a binding affinity score, offering a structural hypothesis for the observed biological activity. rsc.org
Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. These computational approaches help rationalize the results of SAR and QSAR studies on a molecular level. For example, they can illustrate why having the chloro group at the 3-position and the methoxy group at the 4'-position leads to a more stable interaction with the target compared to other isomers. These methods are integral to modern drug design, enabling the rational optimization of lead compounds. mdpi.com
Density Functional Theory (DFT) in Molecular Structure and Interaction Analysis
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is particularly useful for analyzing the structure and reactivity of compounds like this compound and its derivatives. mdpi.com DFT calculations can provide valuable information on optimized molecular geometry, electronic properties, and vibrational frequencies, which are foundational to understanding SAR. bohrium.combohrium.com
One of the key applications of DFT in SAR studies is the determination of the molecular electrostatic potential (MEP). The MEP map reveals the electron-rich and electron-poor regions of a molecule, which are crucial for predicting how the molecule will interact with biological targets. researchgate.net For instance, regions of negative potential (often colored red or yellow) are susceptible to electrophilic attack and are likely to be involved in hydrogen bonding as acceptors. Conversely, regions of positive potential (blue) indicate electron-deficient areas that can interact with nucleophilic residues in a receptor binding site.
Furthermore, DFT is employed to calculate global reactivity descriptors, which help in quantifying the chemical reactivity and stability of the molecule. mdpi.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
These DFT-derived parameters are instrumental in building QSAR models, where correlations are established between these computational descriptors and the observed biological activity of a series of compounds. mdpi.com By understanding how modifications to the structure of this compound derivatives affect these electronic properties, researchers can rationally design new compounds with enhanced activity.
| DFT-Derived Parameter | Significance in SAR Analysis |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. |
| Global Reactivity Descriptors | Quantify aspects like hardness, softness, and electrophilicity. mdpi.com |
Topological Analyses of Electron Density (QTAIM, NCI Index)
To gain a deeper understanding of the bonding and non-covalent interactions that are pivotal in molecular recognition, topological analyses of the electron density are employed. The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are two such powerful techniques. researchgate.net
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). gla.ac.uk This analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the interaction. uniovi.es For example, a high value of ρb and a negative ∇²ρb are characteristic of a covalent bond, while smaller ρb values and positive ∇²ρb values are typical of closed-shell interactions like hydrogen bonds and van der Waals forces. uniovi.es
The NCI index is a method used to visualize and characterize non-covalent interactions in real space. researchgate.net It is based on the electron density and its derivatives. NCI plots generate isosurfaces that highlight regions of space where non-covalent interactions are occurring. The color of these isosurfaces provides information about the type and strength of the interaction. Typically, blue isosurfaces indicate strong attractive interactions such as hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net
For derivatives of this compound, QTAIM and NCI analyses can be used to meticulously map the intramolecular and intermolecular interactions. This allows for a detailed examination of how different substituents on the phenyl rings influence the non-covalent interactions that are essential for binding to a biological target. By understanding these subtle interactions, more potent and selective derivatives can be designed.
| Topological Analysis Technique | Information Provided | Application in SAR |
| QTAIM | ||
| Bond Critical Points (BCPs) | Identifies and characterizes chemical bonds and interactions. gla.ac.uk | Quantifies the strength and nature of bonds within the molecule and between the molecule and its target. |
| Electron Density at BCP (ρb) | Correlates with the strength of the interaction. uniovi.es | Helps in assessing the impact of structural modifications on bond strength. |
| Laplacian of Electron Density at BCP (∇²ρb) | Differentiates between covalent and closed-shell interactions. uniovi.es | Elucidates the nature of key interactions for molecular recognition. |
| NCI Index | ||
| Isosurface Visualization | Reveals the spatial location of non-covalent interactions. researchgate.net | Maps the binding footprint of the molecule in a receptor pocket. |
| Isosurface Coloring | Indicates the type and strength of interactions (attractive vs. repulsive). researchgate.net | Guides the design of derivatives with improved interaction profiles. |
Investigative Studies on the Biological Activities and Molecular Mechanisms of 3 3 Chlorophenyl 4 Methoxypropiophenone Analogues
In Vitro and In Silico Assessment of Bioactivity
Cytotoxic Effects on Cancer Cell Lines
A significant body of research has focused on the anticancer potential of analogues of 3-(3-Chlorophenyl)-4'-methoxypropiophenone, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. These investigations highlight the importance of specific structural modifications in conferring potent anti-proliferative activity.
One notable example is the 1,2,4-triazole (B32235) derivative, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) , which has shown selective cytotoxicity towards human melanoma (VMM917) cells. kaznu.kzkaznu.kz This compound was found to be 4.9 times more toxic to melanoma cells than to normal BJ cells. kaznu.kz Further investigation revealed that B9 induces cell cycle arrest at the S phase in VMM917 cells. kaznu.kzkaznu.kz
Chalcone (B49325) and propafenone (B51707) derivatives, which share structural similarities with the propiophenone (B1677668) scaffold, have also been extensively studied for their anticancer activities. A series of these derivatives were evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (chronic myelogenous leukemia). nih.gov The research identified several compounds with significant cytotoxic potential. nih.gov
Furthermore, phthalimide (B116566) derivatives incorporating a 1,3-thiazole moiety have been synthesized and evaluated for their cytotoxic effects. nih.gov Among these, compound 5b was particularly potent against the MCF-7 breast cancer cell line, with an IC50 value of 0.2±0.01 µM. nih.gov Compound 5k showed strong activity against MDA-MB-468 breast cancer cells (IC50 = 0.6±0.04 µM), while compound 5g was effective against PC-12 (pheochromocytoma) cells (IC50 = 0.43±0.06 µM). nih.gov Studies on a ciprofloxacin (B1669076) chalcone hybrid also demonstrated a concentration and time-dependent reduction in the viability of HepG2 (hepatocellular carcinoma) and MCF7 cells. nih.gov
Table 1: Cytotoxic Effects of Selected Analogues on Cancer Cell Lines
| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) | Human Melanoma (VMM917) | Selective cytotoxicity (4.9-fold) compared to normal cells; induces S-phase cell cycle arrest. | kaznu.kzkaznu.kz |
| Chalcone and Propafenone Derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Demonstrated significant cytotoxic activities against a panel of cancer cell lines. | nih.gov |
| 1,3-Thiazole Incorporated Phthalimide Derivatives (5b, 5k, 5g) | MCF-7, MDA-MB-468, PC-12 | Potent cytotoxic activity with low micromolar IC50 values. | nih.gov |
| Ciprofloxacin Chalcone Hybrid | HepG2, MCF7 | Concentration and time-dependent reduction in cell viability. | nih.gov |
Antioxidant Activity Evaluation
Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer. Consequently, the antioxidant potential of novel synthetic compounds is of significant interest. Analogues of this compound have been investigated for their ability to scavenge free radicals and mitigate oxidative damage.
Studies on synthetic diphenylpropionamide derivatives have demonstrated their antioxidant properties. nih.gov The in vitro antioxidant activity of these compounds was assessed by their capacity to scavenge the ABTS radical and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS) stimulated J774.A1 macrophages. nih.gov Importantly, these compounds did not exhibit toxicity towards the cell lines used in the study. nih.gov
The antioxidant activity of pyrazolone (B3327878) derivatives, such as edaravone, is attributed to their ability to undergo single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. mdpi.com These processes result in the formation of a stabilized radical, thereby neutralizing reactive free radicals. mdpi.com Computational studies have been employed to predict the antioxidant properties of these derivatives, with the efficiency of the HAT mechanism being related to the homolytic bond dissociation enthalpy (BDH). mdpi.com
Antimicrobial Properties against Pathogenic Organisms
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Analogues of this compound have shown promise in this area, with various derivatives exhibiting activity against a range of bacteria and fungi.
A series of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones were synthesized and screened for their in vitro antimicrobial activity. Compounds 3d and 3e from this series demonstrated good antibacterial activity against all tested organisms, while compounds 3b and 3f showed notable antifungal activity. The activity was determined using the cup plate agar (B569324) diffusion method, with zones of inhibition measured in millimeters.
In another study, newly synthesized 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrile derivatives were evaluated for their biological activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Several of these compounds exhibited moderate to good antimicrobial activity when compared to standard drugs like ampicillin, chloramphenicol (B1208), norfloxacin, and griseofulvin (B1672149) at the same concentration. researchgate.net
Furthermore, triphenylphosphonium analogues of chloramphenicol have been investigated as dual-acting antimicrobial and antiproliferating agents. researchgate.netmdpi.com These compounds were shown to target both the ribosomes and cellular membranes of bacteria. researchgate.net
Table 2: Antimicrobial Activity of Selected Analogues
| Compound/Analogue Class | Target Organisms | Key Findings | Reference(s) |
| 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones (3d, 3e, 3b, 3f) | Bacteria and Fungi | Compounds 3d and 3e showed good antibacterial activity; compounds 3b and 3f showed good antifungal activity. | |
| 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles | Gram-positive and Gram-negative bacteria, Fungi | Several compounds showed moderate to good antimicrobial activity compared to standard drugs. | researchgate.net |
| Triphenylphosphonium Analogues of Chloramphenicol | Bacteria | Dual-acting compounds targeting bacterial ribosomes and cellular membranes. | researchgate.netmdpi.com |
Molecular Target Identification and Mechanistic Pathways
Interaction with Molecular Targets (Enzymes, Receptors) and Signaling Modulation
Understanding the molecular interactions of bioactive compounds is crucial for rational drug design and development. In silico molecular docking studies have been instrumental in identifying potential molecular targets and elucidating the binding modes of this compound analogues.
Molecular docking simulations of a chalcone derivative, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO) , were performed against several antifungal protein receptors (PDB IDs: 6EYY, 3DD4, 7YQP, and 3WIX). bohrium.com The study revealed low binding energies, with the lowest being -8.89 kcal/mol for the 6EYY receptor, suggesting a strong binding affinity and potential for antifungal activity. bohrium.com
In the context of anticonvulsant activity, a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone derivatives were docked against the active site of human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H). ijper.org Among the synthesized compounds, derivative 4f exhibited the highest docking score of -6.898, which was more potent than the standard drug Gabapentin (-6.013), indicating a strong interaction with the target enzyme. ijper.org
Furthermore, some propiophenone derivatives, such as 4-hydroxypropiophenone (paroxypropione), are known to act as adrenergic beta-antagonists. manavchem.com These compounds bind to beta-adrenergic receptors without activating them, thereby blocking the actions of beta-adrenergic agonists. manavchem.com This mechanism is utilized in the treatment of various cardiovascular conditions. manavchem.com Chalcones have also been identified as tubulin-binding agents, which disrupts microtubule dynamics, a critical process in cell division, leading to the death of cancer cells.
Inhibition of Specific Biological Pathways
The biological effects of this compound analogues are often mediated through the modulation of specific intracellular signaling pathways that are dysregulated in disease states, particularly in cancer.
Chalcone derivatives have been shown to interfere with multiple signaling pathways crucial for tumor growth and progression. semanticscholar.org Notably, they can inhibit the activation of key inflammatory and cancer-related pathways such as the NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways . semanticscholar.org By inhibiting these pathways, chalcones can suppress the growth and survival of cancer cells and induce apoptosis. semanticscholar.org
The anticancer activity of natural products, including compounds with structural similarities to the propiophenone scaffold, has been linked to the downregulation of several signaling cascades. mdpi.com These include the PI3K/Akt/mTOR and MAPK/ERK pathways , which are central to cell proliferation, survival, and angiogenesis. mdpi.com For instance, the binding of kaempferol, a natural flavonoid, can suppress the ER signaling pathway, which in turn activates the RAS protein and induces cell death in breast cancer cells. mdpi.com Similarly, ginsenoside Rg3 has been found to inhibit the NF-κB pathway by inhibiting phosphorylated AKT and ERK, leading to apoptosis in breast cancer cells. mdpi.com The activation of the p53 tumor suppressor pathway is another mechanism through which these compounds can exert their pro-apoptotic effects. nih.gov
Analysis of Binding Affinities and Molecular Docking Simulations
Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with the active site of a target protein. For analogues of this compound, molecular docking simulations are employed to elucidate their potential as inhibitors for various therapeutic targets.
The process involves generating a three-dimensional model of the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB), and computationally placing the ligand (the propiophenone analogue) into the binding site of the protein. Sophisticated algorithms then calculate the most stable binding conformations, or "poses," and assign a score based on the predicted binding energy. A lower binding energy score typically indicates a more stable and potentially more potent ligand-protein interaction.
Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's active site, are identified through this analysis. For instance, docking studies on related heterocyclic compounds have shown that interactions with residues like Ile9, Glu32, and Tyr118 are crucial for inhibitory activity. mdpi.com These simulations provide valuable insights into the structure-activity relationships (SAR), guiding the rational design and optimization of more potent and selective analogues. By understanding these molecular interactions, researchers can modify the chemical structure of the propiophenone derivatives to enhance their binding affinity and, consequently, their biological activity. mdpi.commdpi.com
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Analogue A (Parent Compound) | -7.8 | LEU83, VAL35 | Hydrophobic |
| Analogue B (+ Hydroxyl Group) | -8.5 | LEU83, ASP144, LYS21 | Hydrophobic, Hydrogen Bond |
| Analogue C (Chlorine at position 2) | -8.1 | LEU83, PHE142 | Hydrophobic, Halogen Bond |
| Analogue D (Methoxy group replaced) | -7.2 | VAL35 | Hydrophobic |
Preclinical Research Avenues for Propiophenone Derivatives
Exploration of Antidiabetic Potential
Propiophenone derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.gov Preclinical studies have demonstrated their potential to lower blood glucose levels and manage other metabolic complications associated with type 2 diabetes. The therapeutic potential of these compounds is often evaluated in established animal models of the disease, such as streptozotocin (B1681764) (STZ)-induced diabetic rats and genetically diabetic db/db mice. nih.govnih.gov
One of the key molecular targets identified for the antidiabetic action of some propiophenone derivatives is Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in the insulin (B600854) signaling pathway. mdpi.comnih.gov By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. nih.gov Therefore, inhibition of PTP1B is considered a valid therapeutic strategy to enhance insulin sensitivity and treat type 2 diabetes. bohrium.com
In vivo studies have shown that certain propiophenone analogues are not only potent antihyperglycemics but also act as lipid-lowering agents. For instance, specific compounds have demonstrated the ability to reduce body weight and food intake in db/db mice, suggesting a multifaceted approach to managing metabolic syndrome. nih.gov The investigation of these derivatives as PTP1B inhibitors provides a clear mechanistic pathway for their observed antidiabetic effects. nih.govresearchgate.net
| Compound | Effect on Blood Glucose | Effect on Body Weight | Proposed Mechanism |
|---|---|---|---|
| Compound 15 | Significant Reduction | Reduction | PTP-1B Inhibition |
| Compound 16 | Significant Reduction | Reduction | PTP-1B Inhibition |
Antimalarial Investigations Targeting Cysteine Proteases
The search for novel antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. Cysteine proteases, particularly the falcipains (e.g., falcipain-2 and falcipain-3), are essential enzymes for the malaria parasite's life cycle. wustl.edumdpi.com These proteases are responsible for degrading host hemoglobin within the parasite's food vacuole, which provides essential amino acids for parasite growth and development. wustl.edu Inhibition of these cysteine proteases leads to a blockage of hemoglobin hydrolysis, accumulation of undigested globin, and ultimately, parasite death. mdpi.com This makes them a validated and promising target for antimalarial chemotherapy. frontiersin.org
While direct studies on this compound analogues are limited in this area, extensive research on structurally related chalcones provides a strong rationale for their investigation. Chalcones (1,3-diaryl-2-propen-1-ones) share a similar chemical scaffold with propiophenones and have demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Molecular modeling and structure-activity relationship (SAR) studies suggest that chalcones exert their antimalarial effect by inhibiting the parasite's trophozoite cysteine protease. nih.govnih.gov The presence of specific substituents, such as methoxy (B1213986) groups, on the aromatic rings of chalcones has been shown to be favorable for activity, likely by promoting optimal orientation and binding within the active site of the cysteine protease enzyme. nih.gov Given these findings, propiophenone derivatives represent a promising scaffold for the development of novel cysteine protease inhibitors for the treatment of malaria.
| Compound | Target Organism | IC₅₀ (μg/mL) | Putative Target |
|---|---|---|---|
| 1-(4-Benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxy-phenyl)-propen-1-one | P. falciparum | 1.1 | Cysteine Protease |
| Licochalcone A | P. falciparum | 1.43 | Cysteine Protease |
| 3-(4-methoxyphenyl)-1-(4-pyrrol-1-yl-phenyl)prop-2-en-1-one | P. falciparum (CQS strain) | 1.61 | Cysteine Protease |
Modulatory Effects on Neurotransmitter Systems
The propiophenone scaffold is structurally related to the butyrophenone (B1668137) class of compounds, which includes well-known antipsychotic agents like haloperidol. ontosight.aiwikipedia.org Butyrophenones primarily exert their therapeutic effects by acting as antagonists at dopamine (B1211576) D2 receptors in the central nervous system. ontosight.aidrugbank.com This antagonism helps to alleviate psychotic symptoms such as hallucinations and delusions. ontosight.ai Given this structural similarity, propiophenone derivatives are being investigated for their potential to modulate various neurotransmitter systems.
Another related class of compounds is the aminoketones, such as bupropion, which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org By blocking the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), these drugs increase the extracellular concentrations of dopamine and norepinephrine, which is believed to be the mechanism behind their antidepressant effects. wikipedia.orgdovepress.com
The potential for propiophenone analogues to interact with these and other neurotransmitter systems, such as the serotonin (B10506) system, opens up avenues for developing novel therapeutics for a range of neurological and psychiatric disorders. nih.gov Research in this area would focus on evaluating the binding affinities of these compounds for various neurotransmitter receptors (e.g., dopamine, serotonin) and transporters (e.g., DAT, SERT) to determine their pharmacological profile. wikipedia.org For example, some butyrophenone derivatives like spiperone (B1681076) are known to bind to both dopamine and serotonin receptors. drugbank.com This exploration could lead to the identification of new modulators with unique selectivity profiles for treating conditions like depression, schizophrenia, or Parkinson's disease. dovepress.com
| Compound Class | Example Compound | Primary Target(s) | Pharmacological Action |
|---|---|---|---|
| Butyrophenones | Haloperidol | Dopamine D2 Receptor | Antagonist |
| Butyrophenones | Spiperone | Dopamine & Serotonin Receptors | Antagonist |
| Aminoketones (NDRIs) | Bupropion | DAT, NET | Reuptake Inhibitor |
Role of 3 3 Chlorophenyl 4 Methoxypropiophenone As a Chemical Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The primary role of 3-(3-Chlorophenyl)-4'-methoxypropiophenone is to act as a foundational precursor for more complex molecular targets. Its inherent structural motifs are strategically positioned to facilitate a range of chemical transformations, allowing for the assembly of elaborate multi-ring systems and pharmacologically relevant scaffolds.
The ketone carbonyl group is a key reactive center, susceptible to nucleophilic attack. This allows for the introduction of diverse substituents and the extension of the carbon skeleton. For instance, reactions with Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols, which can then undergo further modifications such as dehydration to form alkenes or serve as precursors for other functional groups.
Furthermore, the aliphatic propane (B168953) chain can be functionalized. The carbon atom alpha to the carbonyl group can be halogenated, typically brominated, to produce compounds like 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one. echemi.comnih.gov Such alpha-halo ketones are versatile intermediates themselves, readily participating in substitution reactions with various nucleophiles or serving as precursors for the synthesis of heterocyclic rings like aziridines, oxazoles, and thiazoles. The conjugate addition of nucleophiles to the corresponding unsaturated precursor, (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (a chalcone), is a common method to generate the propiophenone (B1677668) skeleton, which can then be used in subsequent steps. mdpi.com
The presence of two distinct aromatic rings offers opportunities for selective electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups that can be used to construct larger, more complex systems, including those found in potential drug candidates.
Table 1: Potential Transformations of this compound for Complex Molecule Synthesis
| Reaction Type | Target Functional Group | Potential Reagents | Resulting Intermediate | Application |
| Nucleophilic Addition | Ketone (C=O) | Grignard Reagents (R-MgBr) | Tertiary Alcohol | Elaboration of carbon skeleton |
| Reduction | Ketone (C=O) | Sodium Borohydride (NaBH4) | Secondary Alcohol | Precursor for esters, ethers |
| Alpha-Halogenation | α-Carbon | N-Bromosuccinimide (NBS) | α-Bromo Ketone | Heterocycle synthesis |
| Cyclocondensation | Ketone and α-Carbon | Hydrazine, Hydroxylamine | Pyrazoline, Isoxazoline rings | Synthesis of bioactive heterocycles |
Building Block for Functionalized Propiophenone Analogues
The structure of this compound is well-suited for serving as a scaffold to generate a library of functionalized propiophenone analogues. Each functional group on the molecule—the ketone, the methoxy (B1213986) group, and the chloro group—can be selectively modified to produce a series of related compounds with varied physicochemical properties. This approach is fundamental in fields like medicinal chemistry for structure-activity relationship (SAR) studies.
Modifications at the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, 1-(4-methoxyphenyl)-3-(3-chlorophenyl)propan-1-ol, which introduces a chiral center and a site for further functionalization, such as esterification or etherification.
Modifications of the Aromatic Rings:
Methoxy Group: The 4'-methoxy group on the first phenyl ring is an electron-donating group that activates the ring towards electrophilic substitution, primarily at the ortho positions. This allows for the introduction of nitro, halogen, or acyl groups. Furthermore, the methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding phenol, which opens up another avenue for derivatization.
Chloro Group: The chlorine atom on the second phenyl ring can be a site for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds, effectively replacing the chlorine with alkyl, aryl, alkynyl, or amino groups. This dramatically increases the molecular diversity achievable from this single intermediate.
Table 2: Proposed Synthetic Analogues via Functional Group Modification
| Starting Intermediate | Site of Modification | Reaction Type | Potential Product |
| This compound | 3-Chlorophenyl ring | Suzuki Coupling | 3-(Aryl)-4'-methoxypropiophenone |
| This compound | 4'-Methoxyphenyl ring | Demethylation (BBr3) | 3-(3-Chlorophenyl)-4'-hydroxypropiophenone |
| This compound | Ketone (C=O) | Reductive Amination | N-Alkyl-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-amine |
| This compound | α-Carbon | Knoevenagel Condensation | α,β-Unsaturated Ketone Derivative |
Utilization in Specialty Chemical and Material Development
Beyond its role in the synthesis of discrete small molecules, intermediates like this compound possess structural features that are desirable in the development of specialty chemicals and functional materials, such as specialty polymers. appleacademicpress.comspecificpolymers.com Aromatic ketones are a known class of compounds used as building blocks for high-performance polymers, photosensitizers, and other advanced materials.
The rigid aromatic rings of the molecule can contribute to the thermal stability and mechanical strength of a polymer backbone. The propiophenone moiety could be incorporated into polymer chains, for example, through reactions involving the ketone or by functionalizing the aromatic rings with polymerizable groups like vinyl or acrylate (B77674) functions. The presence of the polar ketone and ether groups can enhance adhesion and modify the solubility of resulting materials.
Moreover, the chloro- and methoxy-substituents play a crucial role in tuning the electronic properties of the molecule. This makes it a potential candidate for inclusion in organic electronic materials, where such tuning is critical for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The distinct substitution patterns on the two phenyl rings could be exploited to create materials with specific charge-transport properties. While specialty polymers often require complex synthesis routes, the foundational role of functionalized monomers is critical to achieving the desired final properties like high tensile strength and thermal resistance. sigmaaldrich.com
Table 3: Potential Applications in Specialty Material Development
| Material Class | Potential Role of Intermediate | Key Structural Features | Desired Property |
| High-Performance Polymers | Monomer or Co-monomer | Rigid aromatic rings, polar ketone | Thermal stability, mechanical strength |
| Organic Electronics | Core for charge-transport materials | Electron-donating/withdrawing groups | Tunable electronic properties (HOMO/LUMO levels) |
| Photosensitizers | Chromophore scaffold | Aromatic ketone system | UV absorption, energy transfer |
| Adhesives/Coatings | Additive or monomer | Polar functional groups (ketone, ether) | Enhanced adhesion and surface properties |
Emerging Research Frontiers and Methodological Advancements in Propiophenone Derivative Studies
Development of Novel Analytical and Characterization Techniques
The comprehensive understanding of a new chemical entity like 3-(3-Chlorophenyl)-4'-methoxypropiophenone is fundamentally reliant on the analytical techniques used for its characterization. The development of novel and hyphenated analytical methods is crucial for elucidating the properties of such compounds and their impurities.
Modern analytical chemistry focuses on enhancing sensitivity, selectivity, and speed. For propiophenone (B1677668) derivatives, this involves the evolution of techniques beyond standard analysis. For instance, advanced ionization sources in mass spectrometry, such as ambient ionization techniques (e.g., Direct Analysis in Real Time - DART), would allow for the rapid, direct analysis of synthesized this compound with minimal sample preparation.
Furthermore, multidimensional analytical techniques are becoming indispensable. The coupling of different analytical platforms, such as two-dimensional liquid chromatography (2D-LC) with mass spectrometry (MS), would provide unparalleled separation power, essential for resolving complex mixtures that might arise during the synthesis of substituted propiophenones and identifying trace-level isomeric impurities.
Table 1: Illustrative Novel Analytical Techniques for Propiophenone Derivative Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Could differentiate between the target compound and any positional isomers (e.g., 2-chlorophenyl or 4-chlorophenyl variants) that may not be separable by chromatography alone. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO₂) as the mobile phase, offering fast, efficient, and green separations. | Provides an alternative to normal and reversed-phase HPLC for purity assessment, particularly for chiral separations if applicable. |
| Chemometrics-Assisted Spectroscopy | Applies multivariate statistical analysis to spectroscopic data (e.g., NIR, Raman). | Could be used for rapid, non-destructive quantitative analysis and quality control of the synthesized product without chromatographic separation. |
Advanced Spectroscopic and Chromatographic Methods for Purity and Structural Confirmation
For definitive structural confirmation and purity assessment of this compound, a combination of advanced spectroscopic and chromatographic methods is essential. These techniques provide orthogonal information, ensuring a comprehensive and unambiguous characterization.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. For this compound, a suite of advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be required to assign all proton (¹H) and carbon (¹³C) signals unequivocally. These experiments would confirm the connectivity of the molecule, including the meta substitution pattern on the chlorophenyl ring and the para substitution on the methoxy-bearing ring.
High-resolution mass spectrometry (HRMS), typically using Orbitrap or Time-of-Flight (TOF) analyzers, would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₆H₁₅ClO₂) with high accuracy and confidence. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic cleavages of the propiophenone backbone.
Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the workhorse techniques for purity analysis. nih.govresearchgate.net For a compound like this compound, a validated reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with a photodiode array (PDA) detector, would be developed to quantify its purity and detect any synthesis-related impurities. The ability to separate closely related isomers is a significant challenge, and studies on substituted cathinones have shown that GC-MS can be effective in distinguishing between positional isomers. nih.gov
Table 2: Standard Characterization Data Template for this compound
| Analytical Method | Expected Result / Parameter | Purpose |
|---|---|---|
| ¹H NMR | Chemical shifts (ppm), integration, multiplicity for aromatic and aliphatic protons. | Confirms proton environment and molecular structure. |
| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms. | Confirms carbon backbone and functional groups. |
| HRMS | Calculated vs. Found mass (e.g., for [M+H]⁺). | Confirms elemental formula. |
| FT-IR | Characteristic peaks (cm⁻¹) for C=O (ketone), C-O-C (ether), C-Cl bonds. | Identifies key functional groups. |
| HPLC-PDA | Retention time (min), Purity (%), UV λmax (nm). | Quantifies purity and assesses for impurities. |
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The exploration of propiophenone derivatives is often driven by their potential biological activity. nih.gov An interdisciplinary approach merging synthetic chemistry, chemical biology, and medicinal chemistry is vital to uncover the therapeutic potential of novel compounds like this compound.
Chemical Biology: This field uses chemical tools to study and manipulate biological systems. ucsb.eduox.ac.uk A key first step for a new molecule is target identification. This can be approached through methods like chemical proteomics, where the compound might be modified to create a probe that can "fish" for its protein binding partners in a cell lysate. Alternatively, phenotypic screening, where the compound is tested across various cell lines, can reveal its effects on cellular processes (e.g., proliferation, apoptosis) and guide further mechanistic studies. The integration of chemistry and biology is essential for moving from a synthesized molecule to a tool for dissecting cellular mechanisms. ucsb.edu
Medicinal Chemistry: Should initial screenings show promise, medicinal chemistry campaigns would commence. This involves the systematic synthesis of analogues of this compound to establish a Structure-Activity Relationship (SAR). For example, chemists might synthesize variants where the chlorine atom is moved to the ortho or para position, or replaced with other halogens (F, Br) or functional groups to probe the importance of this substitution for biological activity. Similarly, the methoxy (B1213986) group could be altered to understand its role. This iterative process of design, synthesis, and biological testing is central to optimizing a lead compound into a potential drug candidate. ox.ac.uk
Future Directions in Computational Drug Discovery and Rational Design
Computational methods are revolutionizing drug discovery by reducing costs and timelines. sysrevpharm.org For a novel compound like this compound, in silico techniques would be integral to its evaluation and development from the very beginning.
Computational Drug Discovery: The process can start even before synthesis. Using ligand-based methods, the structure of the proposed molecule can be compared to libraries of known active compounds to predict its likely biological targets. scienceopen.com Once a target is hypothesized or identified, structure-based drug design takes over. nih.gov Molecular docking simulations can predict how this compound might bind to the active site of a target protein, providing insights into its potential mechanism of action. These simulations generate a binding score and visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-protein complex.
Rational Design: Computational tools are pivotal for the rational design of improved derivatives. openmedicinalchemistryjournal.com Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical properties of molecules with their biological activity, can build predictive models. nih.gov After synthesizing and testing a small series of initial analogues, a QSAR model could guide the design of the next generation of compounds with predicted higher potency or better properties. Furthermore, molecular dynamics simulations can model the behavior of the compound within the protein's binding pocket over time, providing a more dynamic and realistic view of the interaction than static docking alone. These advanced computational approaches enable a more targeted and efficient exploration of chemical space, accelerating the journey from initial concept to a refined lead molecule. sysrevpharm.orgnih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)-4'-methoxypropiophenone, and what critical parameters influence reaction efficiency?
Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chlorophenyl derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include condensation reactions between aromatic aldehydes and ketones under basic or acidic conditions, as demonstrated in analogous propiophenone syntheses . Critical parameters include:
- Catalyst selection (e.g., AlCl₃ vs. FeCl₃ for regioselectivity).
- Temperature control (exothermic reactions require gradual addition of reagents).
- Solvent polarity (non-polar solvents like dichloromethane favor acylation).
Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton integration .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns (e.g., chlorine) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .
- Waste Disposal : Segregate halogenated waste and coordinate with certified chemical disposal services to comply with environmental regulations .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) obtained for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) simulations) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks in crowded spectral regions .
- Literature Benchmarking : Review analogous compounds in databases like PubChem or Reaxys to identify common artifacts (e.g., solvent residues) .
Q. What computational strategies are recommended for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in polar/non-polar solvents .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if pharmacological activity is under investigation .
Q. What experimental approaches are suitable for investigating the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD Guideline 301B to assess aerobic microbial degradation in activated sludge .
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS to identify photoproducts .
- Soil Mobility Analysis : Conduct column leaching experiments to evaluate adsorption coefficients (Kd) in different soil types .
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
Methodological Answer:
- In-Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
- Stoichiometric Adjustments : Optimize molar ratios of aryl precursors to acylating agents (e.g., 1:1.2 for excess acyl chloride) to improve yield .
- Temperature Gradients : Employ gradual heating (e.g., 0°C → room temperature) to control exothermic steps and reduce dimerization .
Note : Data for this compound is limited in the literature; methodologies above are extrapolated from structurally related compounds (e.g., chlorophenol and propiophenone derivatives). Researchers should validate protocols with pilot experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
